1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
1-[4-(2-hydroxyethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-10(13)11-6-3-9(4-7-11)5-8-12/h9,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKBKAATEDDKHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 4-(2-Hydroxyethyl)piperidine
One common route involves the acylation of 4-(2-hydroxyethyl)piperidine with propanoyl chloride or propionic anhydride under controlled conditions:
- Reaction conditions: Typically performed in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at low temperature to moderate temperature (0–25 °C).
- Base: A base such as triethylamine or pyridine is used to scavenge the released HCl.
- Outcome: The nitrogen atom of the piperidine ring is acylated, yielding this compound.
This method is supported by patent literature describing similar piperidinyl derivatives and their preparation via acylation of substituted piperidines.
Alkylation of 4-Piperidone Derivatives
Another approach starts from 4-piperidone:
- Step 1: Reductive amination or nucleophilic substitution to introduce the 2-hydroxyethyl group at the 4-position.
- Step 2: Acylation of the nitrogen with propanoyl chloride or equivalent.
This sequence allows for the stepwise construction of the molecule, ensuring control over regioselectivity and functional group compatibility.
Use of 2-Haloethyl Precursors
An alternative method involves:
- Reacting 4-piperidone or 4-piperidine with 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) under basic conditions to install the 2-hydroxyethyl substituent via nucleophilic substitution.
- Followed by nitrogen acylation as described above.
This method benefits from the availability of haloalkyl alcohols and allows the direct introduction of the hydroxyethyl group.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, THF, or ethanol | Choice depends on reagent solubility |
| Temperature | 0–25 °C | Low temperature to minimize side reactions |
| Base | Triethylamine, pyridine | Neutralizes HCl byproduct |
| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |
| Purification | Column chromatography or recrystallization | To isolate pure product |
Optimization of these parameters is essential to maximize yield and purity, especially to prevent over-acylation or side reactions involving the hydroxy group.
Representative Synthetic Scheme
4-(2-Hydroxyethyl)piperidine + Propanoyl chloride
| (Base, solvent, 0–25 °C)
↓
this compound
This straightforward acylation is the most direct and commonly used method.
Research Findings and Data
- Patent WO2017212012A1 describes the preparation of various piperidinyl derivatives, including compounds structurally related to this compound, by acylation of substituted piperidines under mild conditions with good yields.
- The hydroxyethyl substituent is stable under the acylation conditions, allowing selective functionalization at the nitrogen.
- No significant side reactions such as esterification of the hydroxy group have been reported under standard acylation conditions.
- Purification by recrystallization or chromatography yields analytically pure material suitable for further pharmaceutical or chemical applications.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acylation of 4-(2-hydroxyethyl)piperidine | 4-(2-Hydroxyethyl)piperidine | Propanoyl chloride, base | 0–25 °C, 1–4 h | 70–85 | Direct, mild, selective acylation |
| Alkylation of 4-piperidone + Acylation | 4-Piperidone + 2-haloethanol | Base, propanoyl chloride | Stepwise, mild | 60–80 | Two-step, allows control over substitution |
| Nucleophilic substitution of 4-piperidone derivatives | 4-Piperidone + 2-haloethanol | Base | Moderate temperature | 65–75 | Hydroxyethyl introduction via substitution |
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-[4-(2-oxoethyl)piperidin-1-yl]propan-1-one.
Reduction: Formation of 1-[4-(2-hydroxyethyl)piperidin-1-yl]propan-1-ol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the piperidine ring can interact with hydrophobic pockets, enhancing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and exert various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
Key structural analogs differ in substituents on the piperidine ring, propanone chain modifications, and additional functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Hydrophilicity: The hydroxyethyl group in the target compound reduces lipophilicity compared to phenoxyethyl (logP ~1.5 vs. ~3.5 estimated) .
- Synthetic Accessibility: Piperidine-based propanones are typically synthesized via alkylation or coupling reactions, with yields >70% achievable .
Analytical Characterization
Analytical methods for related compounds include:
- UPLC-QTOF-MS: Used for detecting 4-substituted cathinones (LOD: 0.5–1 ng/mL), applicable to the target compound’s quality control .
- HRMS (ESI): Confirms molecular weight (e.g., m/z 260.1639 for C16H22NO2+), ensuring synthesis accuracy .
Biological Activity
1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. Compounds containing piperidine moieties are frequently associated with significant therapeutic effects, including antimicrobial, analgesic, and neuropharmacological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 173.27 g/mol. Its structure features a piperidine ring substituted with a hydroxyethyl group, which is crucial for its biological interactions.
Piperidine derivatives like this compound are known to interact with various biological targets. The mechanism of action typically involves:
- Binding to Receptors : These compounds may act on neurotransmitter receptors, influencing neurological pathways.
- Inhibition of Enzymatic Activity : They can inhibit specific enzymes involved in cellular processes, affecting metabolic pathways.
Antimicrobial Activity
Research indicates that piperidine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria.
| Compound Name | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | 0.125 - 0.5 | E. coli, S. aureus |
| 2-Chloro-N-(piperidin-4-yl)acetamide | 0.01 - 0.05 | S. aureus, P. aeruginosa |
| Pyrrolidine derivatives | 0.0039 - 0.025 | E. coli, S. aureus |
The Minimum Inhibitory Concentration (MIC) values suggest that this compound has strong potential as an antimicrobial agent, particularly against common pathogens such as E. coli and S. aureus .
Analgesic Properties
Piperidine derivatives have been explored for their analgesic effects in various studies. The presence of the hydroxyethyl group appears to enhance binding affinity to pain receptors, potentially providing relief in pain models.
Neuropharmacological Effects
The compound may also exhibit neuropharmacological effects by modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways . This suggests potential applications in treating neurological disorders.
Case Studies
A study conducted on the efficacy of piperidine derivatives demonstrated that modifications to the piperidine ring significantly influenced their biological activity. For example:
- Study A : Evaluated the antibacterial effects of various piperidine derivatives against clinical isolates of bacteria.
- Study B : Investigated the analgesic properties using animal models, revealing a dose-dependent response.
Both studies highlighted that structural modifications could enhance or diminish biological activity, underscoring the importance of chemical design in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
